7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one
Overview
Description
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one is a chemical compound with the molecular formula C27H16O . It has an average mass of 356.415 Da and a monoisotopic mass of 356.120117 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 27 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The detailed 3D structure is not provided in the available resources.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It appears as an amber to dark purple to black powder or crystal . The melting point of the compound is 289 °C .Scientific Research Applications
Photoaromatization and Valence Tautomerism
7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one has been studied in the context of photoaromatization and valence tautomerism. In a study, reactions with different alkyl derivatives led to the formation of decarbonylated adducts, which were further examined for their photoaromatization and valence tautomerism properties (Matsumoto et al., 1974).
Synthesis and Oxidation Properties
The synthesis and properties of this compound and its derivatives have been explored. These compounds have been found to be more stabilized and readily oxidized compared to related anions, with some derivatives exhibiting unique oxidation properties leading to dimeric compounds (Komatsu et al., 1988).
Crystal Structure Analysis
Research has also focused on the crystal structure of certain derivatives of this compound. For instance, the reaction between a lithium derivative and 1,2-dibromoethane resulted in a compound whose crystal structure was analyzed, contributing to understanding the molecular architecture of these derivatives (Jany et al., 1997).
Electrical Conductivity and Crystal Packing
In a novel application, a derivative of this compound exhibited high electrical conductivity in the crystalline state. The study evaluated the crystal structure, thermal, morphological characteristics, and second harmonic generation efficiency, providing insights into the material's electrical properties and potential applications (Bai et al., 2014).
Application in Organic Photovoltaics
The compound and its derivatives have been used in the development of organic photovoltaics. A study synthesized an alternating copolymer of a derivative, highlighting its excellent thermal stability and broad absorption range, making it suitable as a donor material in organic photovoltaic devices (Ranjith et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
Properties
IUPAC Name |
7,9-diphenylcyclopenta[a]acenaphthylen-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16O/c28-27-23(18-9-3-1-4-10-18)25-20-15-7-13-17-14-8-16-21(22(17)20)26(25)24(27)19-11-5-2-6-12-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGHPFDLUNMBGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC5=C4C(=CC=C5)C3=C(C2=O)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295913 | |
Record name | 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
641-57-6 | |
Record name | NSC106262 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106262 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,9-Diphenyl-8H-cyclopenta[a]acenaphthylen-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40295913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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